molecular formula C10H11NO2 B2780257 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 90685-59-9

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Cat. No. B2780257
CAS RN: 90685-59-9
M. Wt: 177.203
InChI Key: OBVUPALDLPJGQG-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, also known as CPPA, is a cyclopentyl acetate derivative that has been studied for its potential applications in scientific research. CPPA has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), as well as its potential use as an antioxidant. CPPA is a relatively new compound, and its properties and potential applications have yet to be fully explored.

Scientific Research Applications

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUPALDLPJGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90685-59-9
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide and acetic anhydride was stirred for 30 minutes at 100° C. Concentrated and added DCM (30 mL). The organic layer was washed with Sat. NaHCO3. The organic layer was dried over sodium sulfate and filtered. The organic layer was concentrated in vacuo and purification of the crude material via Isco (3-5% Methanol/DCM) gave rise to the desired 6,7-dihydro-5H-cyclopenta[b]pyridine-7-yl acetate (900 mg).
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